3-{[(2,4-dichlorobenzyl)oxy]imino}-N-phenylpropanamide
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Overview
Description
3-{[(2,4-dichlorobenzyl)oxy]imino}-N-phenylpropanamide is a chemical compound with the molecular formula C16H14Cl2N2O2 and a molecular weight of 337.2.
Preparation Methods
The synthesis of 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-phenylpropanamide involves several steps. The synthetic route typically starts with the preparation of the 2,4-dichlorobenzyl alcohol, which is then reacted with an appropriate oxime to form the 2,4-dichlorobenzyl oxime. This intermediate is further reacted with N-phenylpropanamide under specific reaction conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
3-{[(2,4-dichlorobenzyl)oxy]imino}-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(2,4-dichlorobenzyl)oxy]imino}-N-phenylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: This compound is being investigated as a potential therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-{[(2,4-dichlorobenzyl)oxy]imino}-N-phenylpropanamide can be compared with other similar compounds, such as:
2,4-dichlorobenzyl alcohol: A precursor in the synthesis of the compound.
N-phenylpropanamide: Another precursor used in the synthesis.
Other oxime derivatives: Compounds with similar structural features and chemical properties
Properties
IUPAC Name |
(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-13-7-6-12(15(18)10-13)11-22-19-9-8-16(21)20-14-4-2-1-3-5-14/h1-7,9-10H,8,11H2,(H,20,21)/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPMJZUDIRCUIC-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C/C=N\OCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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